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molecular formula C₆H₁₁NaO₃ B1146832 5-Hydroxyhexanoic acid CAS No. 185956-02-9

5-Hydroxyhexanoic acid

Cat. No. B1146832
M. Wt: 154.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US06872747B2

Procedure details

5-Hydroxy hexanoic acid 3 (1 g, 7.69 mmoles) is dissolved in 30 mL of methanol, mixed with a catalytic amount of sulfuric acid and heated until the reaction is completed. Subsequently, the solvent is removed under vacuum and the residue distilled under the vacuum of an oil pump. 870 mg (6.00 mmoles) of methyl-5-hydroxyhexanoate 4 is obtained which represents a yield of 78%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].S(=O)(=O)(O)O.[CH3:15]O>>[CH3:15][O:7][C:6](=[O:8])[CH2:5][CH2:4][CH2:3][CH:2]([OH:1])[CH3:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC(CCCC(=O)O)C
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated until the reaction
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent is removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under the vacuum of an oil pump

Outcomes

Product
Name
Type
product
Smiles
COC(CCCC(C)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6 mmol
AMOUNT: MASS 870 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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